molecular formula C15H22N2O4 B11617444 N-(2,6-dimethylphenyl)-N~2~-(2-methoxyethyl)asparagine

N-(2,6-dimethylphenyl)-N~2~-(2-methoxyethyl)asparagine

Cat. No.: B11617444
M. Wt: 294.35 g/mol
InChI Key: GLZFXHYCAVKVSQ-UHFFFAOYSA-N
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Description

3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-2-[(2-METHOXYETHYL)AMINO]PROPANOIC ACID is a complex organic compound with a unique structure that includes both carbamoyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-2-[(2-METHOXYETHYL)AMINO]PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylaniline with chloroformate to form the corresponding carbamate. This intermediate is then reacted with 2-(2-methoxyethyl)amine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure control, as well as continuous stirring, ensures consistent product quality. Purification processes such as crystallization, distillation, or chromatography are employed to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-2-[(2-METHOXYETHYL)AMINO]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-2-[(2-METHOXYETHYL)AMINO]PROPANOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-2-[(2-METHOXYETHYL)AMINO]PROPANOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-2-AMINOPROPANOIC ACID
  • **3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-2-[(2-HYDROXYETHYL)AMINO]PROPANOIC ACID

Uniqueness

Compared to similar compounds, 3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-2-[(2-METHOXYETHYL)AMINO]PROPANOIC ACID is unique due to the presence of the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, making it a compound of particular interest in various research applications.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

4-(2,6-dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid

InChI

InChI=1S/C15H22N2O4/c1-10-5-4-6-11(2)14(10)17-13(18)9-12(15(19)20)16-7-8-21-3/h4-6,12,16H,7-9H2,1-3H3,(H,17,18)(H,19,20)

InChI Key

GLZFXHYCAVKVSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC(C(=O)O)NCCOC

Origin of Product

United States

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